molecular formula C7H5ClFNO B12957019 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone

1-(4-Chloro-5-fluoropyridin-3-YL)ethanone

Cat. No.: B12957019
M. Wt: 173.57 g/mol
InChI Key: AHSDUGZCIWYDNK-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-fluoropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a fluorinated building block commonly used in the synthesis of various chemical compounds. The presence of both chlorine and fluorine atoms in its structure makes it a valuable intermediate in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone typically involves the reaction of 4-chloro-5-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Chloro-5-fluoropyridin-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the 4 and 5 positions of the pyridine ring enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(4-chloro-5-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5ClFNO/c1-4(11)5-2-10-3-6(9)7(5)8/h2-3H,1H3

InChI Key

AHSDUGZCIWYDNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1Cl)F

Origin of Product

United States

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